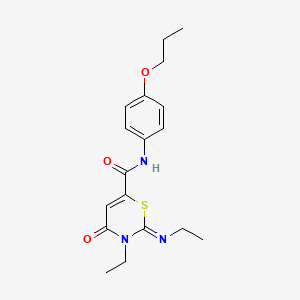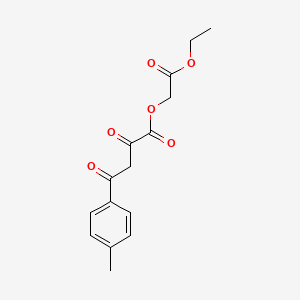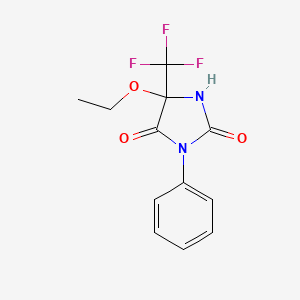![molecular formula C30H30N2O6S2 B11075427 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11075427.png)
5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions to form the spiro structure.
Functionalization: Introduction of methoxy groups and the benzothiadiazole sulfonate moiety through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiadiazole moiety, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In industrial applications, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C30H30N2O6S2 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
[5-methoxy-2-(6-methoxyspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)phenyl] 2,1,3-benzothiadiazole-4-sulfonate |
InChI |
InChI=1S/C30H30N2O6S2/c1-35-19-10-12-21-24(17-19)37-30(16-6-9-27(30)29(21)14-3-4-15-29)22-13-11-20(36-2)18-25(22)38-40(33,34)26-8-5-7-23-28(26)32-39-31-23/h5,7-8,10-13,17-18,27H,3-4,6,9,14-16H2,1-2H3 |
InChI Key |
MXHFJKUHNJSHSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCCC3)C4CCCC4(O2)C5=C(C=C(C=C5)OC)OS(=O)(=O)C6=CC=CC7=NSN=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11075345.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11075354.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11075356.png)
![ethyl 5-(acetyloxy)-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11075377.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11075381.png)
![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate](/img/structure/B11075384.png)
![Diethyl 2-amino-4-(4-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11075392.png)
![1-(4-methoxybenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11075399.png)
![4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11075406.png)

![(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11075422.png)

